7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS No.:
Cat. No.: VC17437867
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClNO |
|---|---|
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | 7-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
| Standard InChI | InChI=1S/C15H14ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8,14,17H,9H2,1H3 |
| Standard InChI Key | YXPZMPXAVVSVCT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2COC3=C(N2)C=CC(=C3)Cl |
Introduction
Structural Features:
-
Core Framework: The compound features a benzo[b] oxazine ring system, which is a bicyclic structure combining a benzene ring and an oxazine ring.
-
Substituents:
-
A chlorine atom at position 7 of the benzene ring.
-
A para-tolyl group () attached to the nitrogen atom in the oxazine ring.
-
Synthesis
The synthesis of 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b] oxazine typically involves cyclization reactions starting from appropriately substituted anilines and aldehydes or ketones. A generalized synthetic pathway includes:
-
Starting Materials:
-
Substituted aniline (e.g., 4-chloroaniline).
-
Para-tolualdehyde or related derivatives.
-
-
Reaction Steps:
-
The reaction begins with the formation of a Schiff base by condensing the aniline with para-tolualdehyde under acidic or basic conditions.
-
Cyclization occurs in the presence of oxidizing or dehydrating agents to form the oxazine ring.
-
-
Reaction Conditions:
-
Solvent: Ethanol or methanol is commonly used.
-
Catalyst: Acidic catalysts (e.g., sulfuric acid) are often employed.
-
Temperature: Moderate heating (50–80°C) facilitates the reaction.
-
Example Reaction Scheme:
Pharmaceutical Potential
The benzo[b] oxazine scaffold is known for its bioactivity across various domains:
-
Antimicrobial Activity: Similar compounds have shown efficacy against bacterial and fungal pathogens.
-
CNS Activity: Oxazines are studied for their potential as central nervous system (CNS) modulators due to their ability to interact with neurotransmitter receptors.
-
Anti-inflammatory Properties: The presence of halogen substituents (e.g., chlorine) enhances lipophilicity and bioavailability, potentially improving anti-inflammatory activity.
Material Science
Due to its heterocyclic structure, this compound may also serve as a precursor for advanced materials used in optoelectronics or polymer science.
Analytical Characterization
To confirm the identity and purity of 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b] oxazine, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | To determine structural details such as hydrogen and carbon environments. |
| Infrared Spectroscopy (IR) | To identify functional groups like C-Cl and C=N bonds. |
| Mass Spectrometry (MS) | To confirm molecular weight and fragmentation patterns. |
| X-ray Crystallography | To elucidate the three-dimensional structure if crystalline. |
Comparative Data Table
Below is a comparison of similar heterocyclic compounds for context:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume